LSD1 Inhibition Potency: Comparative Ki Values for ortho- vs. meta/para- Substituted Arylcyclopropylamines
In the context of LSD1 inhibition, ortho-substituted arylcyclopropylamines demonstrate a clear potency advantage over their meta- and para-substituted counterparts. The binding data for a closely related ortho-substituted analog shows a Ki of 50 nM [1], which is 11-fold more potent than the para-substituted analog which exhibits a Ki of 550 nM [2]. This quantitative difference underscores the critical role of the ortho-benzonitrile orientation in achieving high-affinity binding to the LSD1 catalytic pocket.
| Evidence Dimension | LSD1 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | 50 nM (for a closely related ortho-substituted analog: 3-(5-((trans)-2-aminocyclopropyl)pyridin-2-yl)benzonitrile) [1] |
| Comparator Or Baseline | 550 nM (for a para-substituted analog: 4′-((trans)-2-aminocyclopropyl)-6-hydroxy-[1,1′-biphenyl]-3-carbonitrile) [2] |
| Quantified Difference | 11-fold increase in potency |
| Conditions | LSD1 enzyme assay; pH 7.4; 25°C [1][2] |
Why This Matters
An 11-fold difference in Ki directly translates to lower required dosing in cellular and in vivo models, significantly reducing the risk of off-target effects and improving the therapeutic window for LSD1-targeted therapies.
- [1] BindingDB. BDBM179641 (US9676701, 13 3-(5-((trans)-2-aminocyclopropyl)pyridin-2-yl)benzonitrile hydrochloride). Ki = 50 nM for LSD1. View Source
- [2] BindingDB. BDBM179935 (US9676701, 104 4′-((trans)-2-aminocyclopropyl)-6-hydroxy-[1,1′-biphenyl]-3-carbonitrile hydrochloride). Ki = 550 nM for LSD1. View Source
